molecular formula C10H13ClN2O3 B182232 methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride CAS No. 101248-38-8

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Cat. No.: B182232
CAS No.: 101248-38-8
M. Wt: 244.67 g/mol
InChI Key: HKCWWIWEVTZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . Its systematic IUPAC name is methyl 2-[(4-aminobenzoyl)amino]acetate hydrochloride , reflecting its structural components:

  • A methyl ester group (–COOCH₃).
  • A glycine-derived backbone (–CH₂NH–).
  • A 4-aminobenzoyl aromatic moiety (–C₆H₄NH₂).
  • A hydrochloride salt counterion.

The compound’s SMILES notation is COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl , highlighting its ester, amide, and aromatic amine functionalities. Its crystalline structure facilitates interactions in synthetic and biological systems, making it a subject of interest in molecular design.

Table 1: Key Chemical Properties

Property Value
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.67 g/mol
IUPAC Name Methyl 2-[(4-aminobenzoyl)amino]acetate hydrochloride
SMILES COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl
Key Functional Groups Ester, Amide, Aromatic Amine

Historical Development and Discovery

The compound originates from research on para-aminohippuric acid (PAH) , a diagnostic agent first synthesized in the 1940s to measure renal plasma flow. During World War II, PAH derivatives were co-administered with penicillin to prolong its circulation by competing for renal transporters. This compound emerged as a structural analog, combining PAH’s 4-aminobenzoyl core with a methyl ester modification to enhance solubility and reactivity. Advances in glycine ester synthesis, such as the use of trimethylchlorosilane in methanol, enabled efficient production of this derivative, positioning it as a versatile intermediate in organic synthesis.

Significance in Organic and Medicinal Chemistry

This compound holds dual significance:

  • Organic Synthesis :
    • The ester and amide groups participate in nucleophilic acyl substitutions, enabling transformations into carboxylic acids, hydroxamates, or secondary amides.
    • The aromatic amine facilitates diazotization and coupling reactions, useful in azo dye synthesis.
    • Its hydrochloride salt improves crystallinity, simplifying purification.
  • Medicinal Chemistry :
    • As a PAH analog, it may serve as a precursor for renal diagnostic agents targeting organic anion transporters.
    • The 4-aminophenyl moiety is explored in prodrug designs, leveraging enzymatic cleavage for targeted drug delivery.
    • Structural studies highlight its potential in metal-chelating complexes, relevant to anticancer and antimicrobial research.

Research Objectives and Scope

Current research focuses on:

  • Synthetic Optimization :
    • Refining esterification and amidation protocols to improve yields (>85%).
    • Exploring green chemistry approaches, such as solvent-free mechanochemical synthesis.
  • Pharmacological Applications :

    • Investigating its role in ACBD4 gene targeting for hepatitis B-related therapies.
    • Developing fluorescent analogs for real-time renal transport imaging.
  • Structure-Activity Relationships (SAR) :

    • Modifying the methyl ester to ethyl or benzyl esters to modulate lipophilicity.
    • Introducing electron-withdrawing groups on the phenyl ring to enhance metabolic stability.

This compound’s versatility underscores its potential in bridging organic synthesis and therapeutic innovation, warranting continued exploration.

Properties

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7;/h2-5H,6,11H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCWWIWEVTZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Methyl 2-[(4-Nitrophenyl)formamido]acetate

A widely employed method involves the reduction of the nitro group in methyl 2-[(4-nitrophenyl)formamido]acetate to an amine. This step typically uses palladium on carbon (Pd/C) as a catalyst with hydrogen gas or alternative hydrogen donors.

Procedure :

  • Substrate Preparation : Methyl 2-[(4-nitrophenyl)formamido]acetate is synthesized via coupling 4-nitrobenzoic acid with glycine methyl ester using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or dimethylformamide (DMF).

  • Reduction : The nitro compound is dissolved in methanol, and 10% Pd/C (10 wt% relative to substrate) is added. Hydrogen gas is introduced at 60–70°C under reflux for 5–6 hours.

  • Workup : The reaction mixture is filtered to remove the catalyst, concentrated under vacuum, and precipitated with hydrochloric acid to yield the hydrochloride salt.

Key Parameters :

  • Temperature : 60–70°C

  • Catalyst Loading : 10% Pd/C (1.5–2.0 g per 15 g substrate)

  • Yield : 85–92%

Advantages :

  • High selectivity for nitro-to-amine conversion.

  • Scalable for industrial production.

Challenges :

  • Requires handling of flammable hydrogen gas.

  • Catalyst recovery and reuse necessitate additional steps.

Transfer Hydrogenation Using Ammonium Formate

Pd/C-Catalyzed Transfer Hydrogenation

To circumvent hydrogen gas usage, transfer hydrogenation with ammonium formate as a hydrogen donor offers a safer alternative.

Procedure :

  • Reaction Setup : Methyl 2-[(4-nitrophenyl)formamido]acetate (15 g, 0.0465 mol) is suspended in methanol (150 mL). Ammonium formate (14.6 g, 0.2325 mol) and 10% Pd/C (1.5 g) are added.

  • Heating : The mixture is stirred at 65°C under reflux for 5 hours.

  • Monitoring : Reaction progress is tracked via TLC (ethyl acetate/hexane, 1:1) or HPLC.

  • Isolation : Post-reduction, the catalyst is filtered, and the filtrate is concentrated. The residue is treated with HCl/ethanol to precipitate the hydrochloride salt.

Key Parameters :

  • Temperature : 65°C

  • Molar Ratio (Substrate:Donor) : 1:5

  • Yield : 88–90%

Advantages :

  • Eliminates hydrogen gas handling.

  • Compatible with methanol, ethanol, or THF solvents.

Challenges :

  • Excess ammonium formate requires removal during workup.

Diazotization and Coupling Strategy

Azide-Mediated Amidation

This method, adapted from benzotriazinone synthesis, employs diazotization and azide coupling to form the amide bond.

Procedure :

  • Diazotization : 4-Aminobenzoic acid is treated with sodium nitrite (6.8 g, 0.116 mol) in diluted HCl at 0°C to generate the diazonium salt.

  • Coupling : The diazonium salt is reacted with glycine methyl ester hydrochloride in ethyl acetate, neutralized with triethylamine, and stirred at 0°C for 12 hours.

  • Acidification : The product is treated with HCl to form the hydrochloride salt.

Key Parameters :

  • Temperature : 0°C (coupling step)

  • Solvent : Ethyl acetate or DMF

  • Yield : 75–80%

Advantages :

  • Avoids metal catalysts.

  • Suitable for acid-sensitive substrates.

Challenges :

  • Requires strict temperature control.

  • Lower yields compared to catalytic methods.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Solvent Yield Safety Considerations
Catalytic HydrogenationPd/C + H₂60–70°CMethanol85–92%Hydrogen flammability
Transfer HydrogenationPd/C + NH₄HCOO65°CMethanol88–90%Ammonium formate disposal
Diazotization/CouplingNaNO₂ + HCl0°CEthyl Acetate75–80%Diazonium salt instability

Critical Discussion of Reaction Optimization

Solvent Selection

Methanol is preferred in hydrogenation methods due to its polarity and compatibility with Pd/C. In contrast, ethyl acetate or DMF is used in diazotization to stabilize reactive intermediates.

Catalyst Efficiency

Pd/C exhibits superior activity in nitro reductions compared to Pt/C or Raney nickel, with catalyst reuse possible after washing with ethanol.

Purity and Characterization

Final products are characterized via 1H^1H NMR (Fig. 1) and HPLC. Recrystallization from ethanol/water (3:1) enhances purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Molecular Formula Molecular Weight Key Structural Differences Similarity Score (if available) Reference
Methyl 3-(4-aminophenyl)propanoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 Propanoate chain instead of acetate; no formamido group 0.98
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride C₁₁H₁₆ClNO₂ 237.70 Ethyl ester; aminomethyl (–CH₂NH₂) substituent 0.76
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ 235.64 Fluorine substituent; amino (–NH₂) directly attached to acetate N/A
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride C₉H₁₁BrClNO₂ 280.55 Bromine substituent; amino group at acetate N/A

Key Observations :

  • Formamido vs.
  • Halogen Substituents: Fluorine or bromine substitutions (e.g., in ) alter electronic properties and metabolic stability. The target compound’s unsubstituted 4-aminophenyl group may confer higher reactivity in coupling reactions.
  • Ester Chain Length: Propanoate derivatives (e.g., ) exhibit increased lipophilicity compared to acetate-based structures, affecting membrane permeability.

Physicochemical Properties

  • Solubility: The hydrochloride salt form ensures moderate water solubility, comparable to analogs like methyl 3-(4-aminophenyl)propanoate hydrochloride .
  • Stability : The formamido group may exhibit lower hydrolytic stability compared to tertiary amides (e.g., N-methylated sulfonamides in ), requiring careful handling in acidic/basic conditions.

Contradictions and Limitations

  • Similarity Scores: High similarity scores (e.g., 0.98 for ) may overestimate functional equivalence, as subtle differences (e.g., formamido vs. propanoate) significantly alter bioactivity.
  • Data Gaps: Limited direct studies on the target compound necessitate reliance on analog extrapolation.

Biological Activity

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by its aminobenzoyl group, which plays a crucial role in its interaction with biological targets. The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The compound can be reduced to generate corresponding amines.
  • Substitution : The ester group may participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The mechanism of action of this compound involves its binding to specific enzymes or receptors, modulating their activity. This modulation can inhibit pathways involved in cell proliferation, thus exhibiting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit tumor cell growth. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as Caspase-7 and Bax. These findings suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of this compound on HepG2 liver cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Additionally, it altered cell cycle kinetics and induced pro-apoptotic signals, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound inhibited bacterial growth effectively, highlighting its potential use as an antimicrobial agent.

Research Findings Summary Table

PropertyFindingsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in HepG2 cells; alters cell cycle
Mechanism of ActionModulation of enzyme activity affecting proliferation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, and how can purity be ensured?

  • Synthesis Steps :

  • Starting Materials : Use 4-aminophenyl derivatives and methyl chloroformate as precursors.
  • Reaction Conditions : Conduct esterification under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane eluent) to isolate the hydrochloride salt .
    • Purity Validation : Use HPLC or NMR to confirm structural integrity and quantify impurities (<0.5% total impurities recommended) .

Q. How can researchers characterize the structural and solubility properties of this compound?

  • Structural Analysis :

  • Spectroscopy : FT-IR for amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • X-ray Crystallography : Resolve hydrogen bonding patterns between the amino group and chloride ion .
    • Solubility : The hydrochloride salt enhances water solubility. Test in aqueous buffers (pH 1–7.4) to assess stability for biological assays .

Q. What experimental designs are optimal for evaluating its biological activity?

  • In Vitro Assays :

  • Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Enzyme Modulation : Screen against serine hydrolases or kinases using fluorogenic substrates .
    • Dose-Response Analysis : Apply a 3×3 factorial design to test concentration ranges (1–100 µM) and exposure times (24–72 hours) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for optimizing synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for esterification and identify transition states .
  • Reactor Design : Simulate continuous flow processes to improve yield (>90%) and reduce reaction time (e.g., 2 hours vs. 12 hours in batch) .
  • Data Integration : Combine computational predictions with experimental results (e.g., via machine learning) to refine reaction parameters .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural Analog Comparison : Compare activity profiles with analogs like methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate to identify substituent effects .
  • Receptor Binding Studies : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) and assess off-target interactions with unrelated receptors .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and isolate confounding variables (e.g., solvent choice) .

Q. How can advanced separation technologies enhance analytical detection of degradation products?

  • Chromatography : Utilize UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation of hydrolyzed byproducts (e.g., free amine or ester derivatives) .
  • Mass Spectrometry : Employ HRMS (Orbitrap) to identify trace impurities (<0.1%) via exact mass matching .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Methodological Notes

  • Reproducibility : Detailed reaction protocols and analytical parameters are provided to ensure cross-lab consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.